molecular formula C18H24N2O4 B11042662 N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11042662
M. Wt: 332.4 g/mol
InChI Key: VYMOYTXFIFVCNV-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-ketoamide or an α-haloketone, with an amine. The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.

  • Introduction of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a dimethoxybenzene derivative with a suitable electrophile, such as a halogenated oxazole intermediate.

  • Attachment of the Cyclohexyl Group: : The cyclohexyl group can be attached through an amide bond formation. This step typically involves the reaction of the oxazole intermediate with cyclohexylamine in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazole or amide derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological activities. It has shown promise as a lead compound in the development of new drugs targeting specific biological pathways. Its interactions with enzymes and receptors are of particular interest for therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential use in the treatment of various diseases. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
  • N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide analogs

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H24N2O4/c1-22-13-8-9-16(23-2)14(10-13)15-11-17(24-20-15)18(21)19-12-6-4-3-5-7-12/h8-10,12,17H,3-7,11H2,1-2H3,(H,19,21)

InChI Key

VYMOYTXFIFVCNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3CCCCC3

Origin of Product

United States

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